GYKI-52466
Vue d'ensemble
Description
GYKI-52466 est un composé de 2,3-benzodiazépine qui agit comme un antagoniste non compétitif des récepteurs ionotropes du glutamate, ciblant spécifiquement le récepteur AMPA. Il est connu pour ses propriétés anticonvulsivantes et neuroprotectrices, et il n'agit pas sur les récepteurs de l'acide gamma-aminobutyrique comme les benzodiazépines 1,4 conventionnelles .
Applications De Recherche Scientifique
GYKI-52466 has a wide range of scientific research applications, including:
Neuroprotection: It has been studied for its neuroprotective effects in models of cerebral ischemia and other neurodegenerative conditions.
Anticonvulsant: This compound is used as an anticonvulsant in various seizure models, including audiogenic and chemoconvulsant-induced seizures.
Cancer Research: The compound has shown potential in limiting tumor growth by acting as a glutamate antagonist.
Pharmacological Preconditioning: It is used in studies investigating pharmacological preconditioning to induce tolerance to neurotoxic insults.
Mécanisme D'action
Target of Action
Gyki-52466, also known as 4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine, primarily targets the AMPA receptors . It acts as a non-competitive antagonist of these receptors . It also has some activity against kainate receptors .
Mode of Action
This compound interacts with its targets by allosterically modulating the AMPA receptors . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in the receptor’s activity . It is a negative allosteric modulator , meaning it reduces the activity of the AMPA receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway . By antagonizing the AMPA receptors, this compound reduces the excitatory effects of glutamate, the primary excitatory neurotransmitter in the nervous system .
Pharmacokinetics
This suggests it is well absorbed in the gastrointestinal tract and can cross the blood-brain barrier to exert its effects in the central nervous system .
Result of Action
The antagonism of AMPA receptors by this compound leads to a reduction in the excitatory effects of glutamate . This results in anticonvulsant effects, making this compound useful in the treatment of seizures . It also has neuroprotective properties, as it can protect neurons from the damaging effects of excessive glutamate stimulation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect AMPA receptors could potentially alter the effectiveness of this compound . Additionally, factors such as the pH of the environment could potentially influence the ionization state of this compound, which could in turn affect its absorption and distribution .
Analyse Biochimique
Biochemical Properties
GYKI 52466 is a highly selective, noncompetitive antagonist of AMPA/Kainate receptor responses . It interacts with AMPA receptors, inhibiting their activity and thereby playing a role in biochemical reactions . The compound’s interaction with these receptors is non-competitive, meaning it does not compete with the natural ligand (glutamate) for the same binding site .
Cellular Effects
GYKI 52466 has been reported to prevent the excitotoxic action of high extracellular glutamate levels due to its potent non-competitive AMPA receptor antagonistic effect . It has been demonstrated histologically that GYKI 52466 has neuroprotective actions in experimental models of global and focal cerebral ischemia .
Molecular Mechanism
The molecular mechanism of action of GYKI 52466 involves its role as a non-competitive AMPA receptor antagonist . It binds to a site on the AMPA receptor that is distinct from the active site, thereby changing the receptor’s conformation and preventing the activation of the receptor by glutamate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GYKI 52466 have been shown to last from 60 to 90 minutes, with plasma concentrations peaking within 15 minutes and dropping to less than 5% of peak levels within 90 minutes of injection .
Dosage Effects in Animal Models
In animal models, GYKI 52466 (3 mg/kg, s.c.), 90–180 min prior to high-dose KA, markedly reduced seizure scores, virtually abolished all level 3 and level 4 seizures, and completely suppressed KA-induced hippocampal c-FOS expression .
Méthodes De Préparation
La synthèse de GYKI-52466 implique plusieurs étapes, commençant par la préparation de la structure de base de la benzodiazépine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau benzodiazépinique : La structure du noyau est synthétisée par une série de réactions impliquant la condensation de matières premières appropriées.
Fonctionnalisation : La structure du noyau est ensuite fonctionnalisée pour introduire les groupes méthylènedioxy et aminophényle.
Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
GYKI-52466 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le noyau benzodiazépinique.
Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur les cycles aromatiques.
Les réactifs et les conditions communs utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Neuroprotection : Il a été étudié pour ses effets neuroprotecteurs dans les modèles d'ischémie cérébrale et d'autres affections neurodégénératives.
Anticonvulsivant : This compound est utilisé comme anticonvulsivant dans divers modèles de crises, y compris les crises audiogènes et les crises induites par des chimioconvulsivants.
Recherche sur le cancer : Le composé a montré un potentiel dans la limitation de la croissance tumorale en agissant comme un antagoniste du glutamate.
Préconditionnement pharmacologique : Il est utilisé dans des études portant sur le préconditionnement pharmacologique pour induire une tolérance aux insultes neurotoxiques.
Mécanisme d'action
This compound exerce ses effets en agissant comme un antagoniste non compétitif du récepteur AMPA, un type de récepteur ionotrope du glutamate. En se liant au récepteur, il inhibe les effets excitateurs du glutamate, réduisant ainsi l'excitabilité neuronale et offrant une neuroprotection. Le composé n'interagit pas avec les récepteurs de l'acide gamma-aminobutyrique, ce qui le distingue des benzodiazépines conventionnelles .
Comparaison Avec Des Composés Similaires
GYKI-52466 fait partie de la famille des 2,3-benzodiazépines, qui comprend d'autres composés comme GYKI-52895. Ces composés partagent des structures et des mécanismes d'action similaires, mais peuvent différer en termes de puissance et de sélectivité pour le récepteur AMPA . Contrairement aux benzodiazépines 1,4 conventionnelles, les 2,3-benzodiazépines n'agissent pas sur les récepteurs de l'acide gamma-aminobutyrique, ce qui les rend uniques dans leur profil pharmacologique .
Des composés similaires incluent :
Activité Biologique
Gyki-52466 is a selective non-competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are crucial components of the glutamatergic signaling pathway in the central nervous system. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
- Chemical Name : 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-benzenamine dihydrochloride
- Molecular Formula : C16H18Cl2N2O3
- Purity : ≥98%
This compound functions primarily by blocking AMPA receptor-mediated currents. It exhibits high selectivity for AMPA and kainate receptors with IC50 values of approximately 7.5 µM for kainate and 11 µM for AMPA, while being ineffective against NMDA receptors . The inhibition occurs in a noncompetitive manner, indicating that this compound binds to a site distinct from the agonist binding site, thus preventing receptor activation without competing with glutamate .
Biological Effects
-
Anticonvulsant Activity :
- This compound has demonstrated efficacy in terminating seizure activity in various models of status epilepticus. In studies involving kainic acid-induced seizures in mice, early administration of this compound effectively halted ongoing seizures with minimal recurrence compared to diazepam . The compound was also shown to maintain neurological responsiveness post-treatment, unlike diazepam which caused significant sedation .
- Neuroprotective Effects :
- Anti-proliferative Effects :
Table 1: Summary of Key Studies on this compound
Propriétés
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBZZHVSGAHQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145500 | |
Record name | Gyki 52466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-26-6 | |
Record name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102771-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gyki 52466 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gyki 52466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GYKI-52466 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) acts as a non-competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. [, , , , ] Unlike competitive antagonists that directly block the glutamate binding site, 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) binds to a distinct allosteric site on these receptors. [, ] This binding prevents the opening of the ion channel associated with these receptors, thus inhibiting the flow of ions like sodium and calcium into the neuron. [] Consequently, neuronal excitation mediated by AMPA and kainate receptors is reduced. [] This inhibition of excitatory neurotransmission has been investigated for its potential in treating conditions associated with excessive glutamate activity, such as epilepsy, stroke, and neurodegenerative diseases. [, , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.